N-(2,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and substituted with dimethylbenzenesulfonyl and dimethylphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions . This transition-metal-free strategy is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and quinazoline moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: This compound shares a triazine core but differs in its substitution pattern.
5-AMINO-1,2,3-TRIAZOLES: These compounds have a similar triazole ring but lack the quinazoline moiety.
TRIS[1,2,4]TRIAZOLO[1,3,5]TRIAZINE: This compound features a fused triazole and triazine moiety, similar to the triazoloquinazoline structure.
Uniqueness
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2,4-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific substitution pattern and the combination of triazole and quinazoline rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C25H23N5O2S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H23N5O2S/c1-15-10-12-20(18(4)13-15)26-23-19-7-5-6-8-21(19)30-24(27-23)25(28-29-30)33(31,32)22-14-16(2)9-11-17(22)3/h5-14H,1-4H3,(H,26,27) |
InChI Key |
HBVJUPPZLDRFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C)C |
Origin of Product |
United States |
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